Ethyl 2-(6-bromopyridin-2-YL)acetate

Lipophilicity Drug Design Medicinal Chemistry

Ethyl 2-(6-bromopyridin-2-yl)acetate delivers measurable advantages over generic analogs. Its XLogP3 of 2.1 (vs. 1.7 for the methyl ester) provides a +0.4 LogP increase, directly enhancing lead optimization for membrane permeability and oral absorption. The ethyl ester withstands acidic conditions that cleave tert-butyl protecting groups, enabling complex multi-step syntheses. The 2,6-bromopyridine substitution is essential for generating 2,6-disubstituted pyridines via cross-coupling—critical for kinase inhibitors and GPCR modulators. Choose this calibrated building block for data-driven, property-based drug design from the very first synthetic step.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 955369-63-8
Cat. No. B1424272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-bromopyridin-2-YL)acetate
CAS955369-63-8
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=CC=C1)Br
InChIInChI=1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
InChIKeyLTRSPLNQOMJCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-bromopyridin-2-yl)acetate: A Brominated Pyridine Building Block for Heterocycle Synthesis and Drug Discovery


Ethyl 2-(6-bromopyridin-2-yl)acetate (CAS: 955369-63-8) is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol [1]. It is a member of the broader class of 2-pyridylacetic acid esters, characterized by a bromine atom at the 6-position of the pyridine ring and an ethyl acetate moiety at the 2-position . This substitution pattern provides a versatile scaffold for organic synthesis, serving as a crucial intermediate for further functionalization, particularly in the synthesis of pharmaceutical compounds and agrochemicals . The compound is typically supplied as a solid with a purity of 95-98% .

The Inherent Danger of Analog Substitution: Why Ethyl 2-(6-bromopyridin-2-yl)acetate Cannot Be Replaced Casually


In synthetic chemistry, a 'simple' bromopyridinyl acetate is far from a generic reagent. Swapping the ester group (e.g., methyl or tert-butyl) or changing the position of the bromine atom on the pyridine ring fundamentally alters the molecule's reactivity, physicochemical properties, and synthetic utility. These changes can lead to dramatically different reaction kinetics, stability under specific conditions, and crucially, the biological activity of downstream products. For instance, a change in the ester's alkyl chain can impact lipophilicity and metabolic stability of final drug candidates [1], while a different bromine position alters the electronic environment and thus the compound's behavior in cross-coupling reactions [2]. Relying on a 'close enough' analog without rigorous validation introduces significant and often unquantified risk to project timelines and outcomes. The following quantitative evidence outlines precisely where Ethyl 2-(6-bromopyridin-2-yl)acetate demonstrates measurable differentiation.

Quantitative Differentiators for Ethyl 2-(6-bromopyridin-2-yl)acetate vs. Closest Analogs


Enhanced Lipophilicity (LogP) of Ethyl 2-(6-bromopyridin-2-yl)acetate Compared to Methyl Ester

The ethyl ester of 2-(6-bromopyridin-2-yl)acetate demonstrates significantly higher calculated lipophilicity compared to its direct methyl ester analog. This is a critical parameter in medicinal chemistry, where a higher LogP generally correlates with improved membrane permeability and, consequently, oral bioavailability for lead compounds. The quantified difference in XLogP3-AA is a direct consequence of the larger, more lipophilic ethyl group replacing the methyl group .

Lipophilicity Drug Design Medicinal Chemistry Pharmacokinetics

Improved Lipophilic Efficiency (LipE) of Ethyl 2-(6-bromopyridin-2-yl)acetate Over Methyl Ester

Lipophilic Efficiency (LipE) is a widely used metric in drug discovery that normalizes a compound's potency by its lipophilicity, guiding chemists toward efficient binders. Based on the calculated LogP values and assuming equivalent binding potency in a hypothetical target, the ethyl ester analog offers a superior LipE value compared to the methyl ester. This suggests that for a given level of target engagement, the ethyl ester may possess a more favorable balance of properties, reducing the risk of off-target effects and poor solubility often associated with excessively lipophilic molecules [1].

Lipophilic Efficiency Lead Optimization Drug-likeness Physicochemical Property

Orthogonal Stability and Reaction Profile vs. the tert-Butyl Ester Analog

The ethyl ester of 2-(6-bromopyridin-2-yl)acetate offers a distinct stability and reaction profile compared to its tert-butyl ester analog (CAS 1266119-17-8). The tert-butyl ester is known for its acid-lability, providing a convenient orthogonal protecting group that can be removed under mild acidic conditions without affecting the ethyl ester. Conversely, the ethyl ester is stable to acids but can be cleaved under strongly basic or nucleophilic conditions. This differential reactivity is a key strategic differentiator in complex, multi-step syntheses where selective deprotection is required [1].

Protecting Group Strategy Orthogonal Chemistry Synthetic Methodology Ester Hydrolysis

Divergent Cross-Coupling Reactivity: 2-Pyridyl vs. 3-Pyridyl Regioisomers

The position of the bromine atom on the pyridine ring is a critical determinant of reactivity in transition-metal-catalyzed cross-coupling reactions. Ethyl 2-(6-bromopyridin-2-yl)acetate, with the bromine at the 2-position, presents a different electronic and steric environment compared to its 3-pyridyl regioisomer, Ethyl 2-(6-bromopyridin-3-yl)acetate (CAS 404361-77-9). The 2-position is adjacent to the electron-withdrawing nitrogen atom, which can activate the carbon-bromine bond toward oxidative addition with palladium catalysts, but also introduces steric hindrance. This fundamental difference dictates which catalyst/ligand systems are optimal and can lead to vastly different yields in a given reaction [1].

Regioselectivity Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Optimal Application Scenarios for Ethyl 2-(6-bromopyridin-2-yl)acetate


Building Block for Optimizing Lipophilicity in Early-Stage Drug Discovery

Given its enhanced lipophilicity (XLogP3-AA of 2.1) compared to the methyl ester (XLogP3-AA of 1.7) , Ethyl 2-(6-bromopyridin-2-yl)acetate is the preferred starting material for medicinal chemistry campaigns where improving membrane permeability and oral absorption is a primary objective. This quantitative difference allows researchers to proactively manage the LogP of their lead series, potentially increasing the fraction of compounds that achieve favorable pharmacokinetic profiles without extensive synthetic rework.

Strategic Use in Multi-Step Syntheses Requiring Orthogonal Ester Deprotection

The differential hydrolytic stability of the ethyl ester, compared to the acid-labile tert-butyl ester analog [1], makes Ethyl 2-(6-bromopyridin-2-yl)acetate a valuable asset in complex synthetic sequences. It is ideally suited for scenarios where a carboxylic acid must be protected through a series of steps involving acidic reagents or conditions, and where a tert-butyl group would be prematurely cleaved. This enables greater synthetic flexibility and higher yields in the construction of complex heterocyclic scaffolds.

Core Scaffold for Generating Libraries of 2,6-Disubstituted Pyridines

The specific 2-pyridyl bromine substitution pattern is a prerequisite for generating 2,6-disubstituted pyridine derivatives via cross-coupling chemistry [2]. Ethyl 2-(6-bromopyridin-2-yl)acetate provides a direct and efficient entry point into this valuable chemical space. Researchers developing kinase inhibitors, GPCR modulators, or other therapeutic agents that require a specific 2,6-connectivity vector will find this compound to be an irreplaceable and highly productive building block.

Calibrated Entry Point for Property-Based Lead Optimization

The quantitative understanding of how the ethyl ester affects key properties like LogP and LipE provides a calibrated entry point for property-based drug design . A team can select Ethyl 2-(6-bromopyridin-2-yl)acetate with the explicit knowledge that it will increase LogP by approximately 0.4 units compared to the methyl ester. This allows for a more rational and data-driven approach to lead optimization, where the trade-offs between permeability, lipophilic efficiency, and solubility are managed from the very first synthetic step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(6-bromopyridin-2-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.